molecular formula C55H77N5O15 B12376577 GGFG-Eribulin

GGFG-Eribulin

Cat. No.: B12376577
M. Wt: 1048.2 g/mol
InChI Key: BFAHLLXWIZBBST-KOXGGNCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GGFG-Eribulin is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. Eribulin is a microtubule inhibitor derived from the marine sponge Halichondria okadai and is used in the treatment of metastatic breast cancer and liposarcoma .

Preparation Methods

Chemical Reactions Analysis

GGFG-Eribulin undergoes various chemical reactions, including:

Scientific Research Applications

GGFG-Eribulin has several scientific research applications:

Comparison with Similar Compounds

GGFG-Eribulin is unique compared to other similar compounds due to its specific linker and cytotoxic agent combination. Similar compounds include:

This compound stands out due to its specific mechanism of action and its effectiveness in targeted cancer therapy.

Properties

Molecular Formula

C55H77N5O15

Molecular Weight

1048.2 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C55H77N5O15/c1-28-16-34-10-12-39-29(2)17-36(68-39)14-15-55-23-44-50(74-55)51-52(73-44)53(75-55)49-40(72-51)13-11-35(70-49)19-32(61)20-37-42(22-41(69-34)30(28)3)71-43(48(37)67-4)21-33(62)25-57-46(64)26-59-54(66)38(18-31-8-6-5-7-9-31)60-47(65)27-58-45(63)24-56/h5-9,28,33-44,48-53,62H,2-3,10-27,56H2,1,4H3,(H,57,64)(H,58,63)(H,59,66)(H,60,65)/t28-,33+,34+,35-,36+,37+,38+,39+,40+,41-,42+,43-,44-,48-,49+,50+,51+,52-,53+,55+/m1/s1

InChI Key

BFAHLLXWIZBBST-KOXGGNCWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.